molecular formula C17H20N2O5 B2652231 5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole CAS No. 303995-43-9

5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole

Cat. No.: B2652231
CAS No.: 303995-43-9
M. Wt: 332.356
InChI Key: MXJRHJLMTIZMFD-DHZHZOJOSA-N
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Description

5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole is a useful research compound. Its molecular formula is C17H20N2O5 and its molecular weight is 332.356. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Activity Studies

Compounds with structures similar to the query compound have been explored for their synthesis methodologies and biological activities. For instance, the synthesis and contact activity of certain organophosphorus compounds against various organisms have been reported, highlighting the influence of substituents on activity levels (Pianka, 1968). Another study focused on molecular stabilities, conformational analyses, and molecular docking studies of benzimidazole derivatives as epidermal growth factor receptor (EGFR) inhibitors, revealing insights into anti-cancer properties (Karayel, 2021).

Antimicrobial Activities

Research into new 1,2,4-triazole derivatives has identified compounds with significant antimicrobial activities against various microorganisms, showcasing the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Applications in Material Science

Studies have also delved into the formation and reactions of oxazoles for material science applications, such as the synthesis of N-substituted 2-(aminomethyl)oxazoles, which have implications for the development of novel materials and chemical intermediates (Ibata & Isogami, 1989).

High-Pressure Chemistry

The high-pressure Diels-Alder reactions of certain oxazoles with ethylenic dienophiles have been investigated, demonstrating the effect of high pressure on chemical yields and providing valuable insights for synthetic chemistry applications (Ibata et al., 1986).

Properties

IUPAC Name

5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-4-22-17(23-5-2)14-9-6-13(7-10-14)8-11-15-16(19(20)21)12(3)18-24-15/h6-11,17H,4-5H2,1-3H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXJRHJLMTIZMFD-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=C(C=C1)C=CC2=C(C(=NO2)C)[N+](=O)[O-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(C1=CC=C(C=C1)/C=C/C2=C(C(=NO2)C)[N+](=O)[O-])OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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